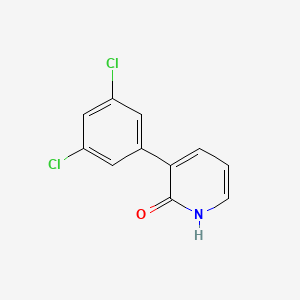

3-(3,5-Dichlorophenyl)-2-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-14-11(10)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXCXBAHJIKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683045 | |

| Record name | 3-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-12-4 | |

| Record name | 3-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dichlorophenyl 2 Hydroxypyridine

Retrosynthetic Analysis and Strategic Disconnections for 3-(3,5-Dichlorophenyl)-2-hydroxypyridine

A retrosynthetic analysis of this compound identifies several key disconnections for its synthesis. The primary disconnection is the C-C bond between the pyridine (B92270) ring and the 3,5-dichlorophenyl group. This suggests a cross-coupling reaction as a potential final step, linking a pre-functionalized pyridine and a dichlorophenyl component. Another strategic disconnection involves the formation of the pyridine ring itself, which points towards cyclization reactions of acyclic precursors. These precursors would already contain the necessary carbon and nitrogen atoms, with the dichlorophenyl moiety attached to the appropriate carbon atom. Established methods for forming 2-pyridone rings, such as those starting from pyrones or through multi-component condensation reactions, form the basis of this approach. mdpi.comurfu.runih.gov

Direct Synthetic Routes to this compound

Direct synthetic routes to the target compound can be broadly categorized into the construction of the 2-hydroxypyridine (B17775) scaffold with the dichlorophenyl group already in place, or the late-stage introduction of the dichlorophenyl group onto a pre-formed pyridine ring.

Established Reaction Pathways for 2-Hydroxypyridine Scaffolds

The synthesis of 2-hydroxypyridine scaffolds is well-documented, with several robust methods applicable to the construction of the target molecule. One common approach involves the reaction of 4H-pyran-4-ones with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in a reaction that proceeds via ring-opening and subsequent recyclization (ANRORC). mdpi.comurfu.ru For the synthesis of this compound, this would necessitate a starting pyrone with a 3,5-dichlorophenyl substituent at the appropriate position.

Another established method is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and suitable dienophiles, which provides a single-step route to polysubstituted 3-hydroxypyridines. rsc.org The adaptation of this method would require a specifically substituted oxazole (B20620) to generate the desired product. Additionally, multi-component condensation reactions, such as the Knoevenagel and Hantzsh condensations, are classical strategies for pyridine synthesis, although they often require careful selection of starting materials to achieve the desired substitution pattern. nih.gov The synthesis of 2-hydroxypyridines can also be achieved from bio-based furfural (B47365) through a pyridinization process. researchgate.net

| Established Reaction Pathway | Key Reactants | General Conditions | Reference |

| ANRORC of Pyrones | Substituted 4H-pyran-4-one, Ammonium Acetate | Acetic Acid, Heat | mdpi.comurfu.ru |

| Hetero-Diels-Alder | 5-Alkoxyoxazole, Dienophile | Lewis Acid Catalyst (e.g., Nd(OTf)3) | rsc.org |

| Multi-component Condensation | β-keto esters, etc. | Varies (e.g., base-mediated) | nih.gov |

| Pyridinization of Furfural | Furfural, Ammonia Source | Heterogeneous Catalyst (e.g., Raney Fe) | researchgate.net |

Novel Synthetic Approaches to this compound

More recent synthetic innovations offer alternative pathways. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, represent a powerful and modular strategy. nih.gov This approach would involve coupling a 3-halo-2-hydroxypyridine (e.g., 3-bromo- (B131339) or 3-chloro-2-hydroxypyridine) with (3,5-dichlorophenyl)boronic acid. The chemoselectivity of such reactions is crucial and can be controlled by the judicious choice of palladium catalysts and reaction conditions. nih.gov This method allows for the late-stage introduction of the dichlorophenyl group, which can be advantageous in a multi-step synthesis.

The synthesis of related 3-aryl-2-chloropyridines has been achieved through the cyclization of substituted pentadienyl nitriles with hydrochloric acid, which could potentially be adapted to form the hydroxypyridine analogue. researchgate.net

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the correct chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. nih.govmdpi.com In ring-forming reactions, the substitution pattern of the acyclic precursors dictates the final regiochemistry. For instance, in the synthesis of 2,3-dihydrofuro[3,2-c]pyridines via [5C + 1N] annulations, the choice of starting materials is paramount for the outcome. researchgate.net

When employing cross-coupling strategies, the inherent reactivity of different leaving groups on the pyridine ring can be exploited to control the sequence of bond formation. The general reactivity order for Suzuki couplings is -I > -Br ≥ -OTf >> -Cl, allowing for the selective reaction at one position while leaving another functional group intact for subsequent transformations. nih.gov For example, a substrate with both a bromo and a chloro substituent can be selectively coupled at the bromo position. nih.gov The synthesis of 2-(2-hydroxyaryl)pyridines from benzynes and pyridine N-oxides also highlights the importance of reaction conditions in controlling regioselectivity. nih.gov

Derivatization and Functionalization of this compound

Once synthesized, the this compound core can be further modified to produce a library of related compounds.

Synthesis of Analogs and Homologs of this compound

The 2-hydroxy group of the pyridine ring can be alkylated or otherwise functionalized. nih.gov For example, N-alkylation can be achieved by treating the 2-pyridone tautomer with an alkyl halide in the presence of a base like cesium carbonate. nih.gov The hydroxyl group can also be converted to a sulfonate ester, such as a pyridine-3-sulfonyl derivative, which can enhance ionization efficiency for mass spectrometry analysis and serve as a handle for further reactions. nih.gov

Furthermore, analogs can be synthesized by introducing additional substituents to the pyridine ring or by modifying the dichlorophenyl moiety. For instance, if the synthesis proceeds through a halogenated pyridine intermediate, remaining halogens can be subjected to further cross-coupling reactions to introduce other aryl or alkyl groups. nih.gov The synthesis of related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates how the dichlorophenyl moiety can be incorporated into more complex structures which are then further derivatized, for example, through esterification and condensation with aldehydes to form hydrazones. nih.gov

| Derivatization Strategy | Reagents | Functional Group Modified | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., Cs2CO3) | Pyridone Nitrogen | nih.gov |

| O-Sulfonylation | Sulfonyl Chloride (e.g., Pyridine-3-sulfonyl chloride) | Hydroxyl Group | nih.gov |

| Esterification/Amidation | Alcohol/Amine, Acid Catalyst | Carboxylic Acid (if present as substituent) | nih.gov |

| Hydrazone Formation | Hydrazine, Aldehyde | Carbonyl Group (if present as substituent) | nih.gov |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound, which are non-superimposable mirror images of each other (enantiomers), presents a significant challenge in synthetic organic chemistry. The core structure of this compound itself is achiral. Chirality can be introduced by the addition of a chiral center or by creating axial chirality, which can arise from restricted rotation around the C-C bond connecting the phenyl and pyridine rings.

Currently, specific literature detailing the stereoselective or enantioselective synthesis of derivatives of this compound is not extensively available. However, general principles of asymmetric synthesis can be applied to envision potential synthetic routes.

Strategies for Stereoselective Synthesis:

One common strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed.

Another approach is substrate-controlled synthesis, where a pre-existing chiral center in the starting material directs the formation of a new stereocenter. For instance, if a chiral substituent were present on either the phenyl or pyridine ring of a precursor molecule, it could influence the stereochemical course of subsequent reactions.

Catalytic asymmetric synthesis represents a more elegant and efficient method. This involves the use of a chiral catalyst, which is used in small amounts to generate a large quantity of a chiral product. For the synthesis of biaryl compounds, chiral palladium or nickel complexes are often employed in cross-coupling reactions to achieve enantioselectivity.

A potential, though less common, method for achieving enantioselectivity is through kinetic resolution. This process involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the enantiomers. For example, enzymatic resolution using lipases can be a powerful tool for obtaining enantiomerically pure compounds. beilstein-journals.org

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct stereoselective transformations. | An optically pure amine or alcohol could be used to form an amide or ester with a precursor, guiding a subsequent cyclization or substitution reaction. |

| Substrate Control | A stereocenter already present in the molecule directs the formation of a new stereocenter. | A chiral side chain on a precursor could direct the stereoselective addition to the pyridine or phenyl ring. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. | A chiral transition metal catalyst (e.g., based on Palladium or Copper) could be used in a cross-coupling reaction to form the C-C bond between the phenyl and pyridine rings enantioselectively. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for their separation. | A chiral resolving agent could be used to selectively crystallize one enantiomer of a racemic derivative, or an enzyme could selectively catalyze a reaction on one enantiomer. beilstein-journals.org |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign ("green") methods. These approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to classical stoichiometric reactions. While specific green chemistry protocols for this compound are not widely documented, general strategies for the synthesis of pyridines and 2-pyridones can be adapted.

Catalytic Approaches:

The formation of the 3-aryl-2-hydroxypyridine scaffold can be achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki, Stille, or Negishi coupling could be envisioned between a suitably functionalized pyridine ring (e.g., a halopyridine) and a (3,5-dichlorophenyl)boronic acid or organozinc reagent. These reactions are typically catalyzed by palladium or nickel complexes and are known for their high efficiency and functional group tolerance. mdpi.com

Iron catalysts have also been explored for the synthesis of pyridine derivatives. researchgate.net Iron is an attractive alternative to precious metals like palladium due to its low cost and low toxicity.

Green Chemistry Approaches:

Green chemistry principles can be integrated into the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a prime example of atom-economical processes, where three or more reactants combine in a single step to form the product. mdpi.com The synthesis of 2-hydroxypyridines can be achieved through one-pot multicomponent reactions, which often lead to high yields and reduced reaction times. mdpi.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. mdpi.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times compared to conventional heating. nih.gov

Renewable Feedstocks: While not directly applicable to the synthesis of a dichlorinated aromatic compound, the broader field of pyridine synthesis is exploring the use of bio-based starting materials like furfural. researchgate.net

Table 2: Green Chemistry Strategies in Pyridine Synthesis

| Green Chemistry Principle | Application in Synthesis | Advantages | Relevant Findings |

|---|---|---|---|

| Atom Economy | Multicomponent reactions (MCRs) | High yields, reduced reaction times, simplified purification. | One-pot synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been achieved with high efficiency. mdpi.com |

| Safer Solvents/Solvent-Free Conditions | Using water, ethanol, or no solvent. | Reduced environmental impact, lower toxicity, easier workup. | Solvent-free conditions have been successfully applied to the multicomponent synthesis of 2-pyridones. mdpi.com |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS) | Shorter reaction times, often higher yields, better process control. | Microwave irradiation has been shown to be more efficient than conventional heating for the synthesis of some pyridine derivatives. nih.gov |

| Catalysis | Use of transition metal or organocatalysts. | High turnover numbers, mild reaction conditions, high selectivity. | Palladium-catalyzed reactions are effective for constructing the C-C bond in substituted pyridines. mdpi.com Iron catalysis offers a more sustainable alternative. researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 3 3,5 Dichlorophenyl 2 Hydroxypyridine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine

A proton NMR (¹H NMR) spectrum has been reported for the pyridone tautomer, 3-(3,5-dichloro-phenyl)-1H-pyridin-2-one. The observed chemical shifts confirm the presence of the distinct protons on both the pyridinone and the dichlorophenyl rings.

Table 1: ¹H NMR Data for 3-(3,5-Dichlorophenyl)-2(1H)-pyridone in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 12.35 | s | - | NH (pyridinone) |

| 7.68 | dd | 7.28, 1.95 | Pyridinone ring H |

| 7.61 | d | 1.83 | Dichlorophenyl ring H |

| 7.50 | t | 1.89 | Dichlorophenyl ring H |

Note: Data sourced from patent literature. A full assignment of specific protons on the aromatic rings was not provided.

No publicly available ¹³C NMR data for this compound could be located.

Vibrational Spectroscopy (IR, Raman) and Functional Group Analysis of this compound

Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the scientific literature. A theoretical analysis would predict characteristic vibrational modes:

O-H/N-H stretching: A broad band in the region of 2500-3300 cm⁻¹ would be expected, corresponding to the hydrogen-bonded OH group of the hydroxypyridine tautomer or the NH group of the pyridone tautomer.

C=O stretching: A strong absorption band between 1640-1680 cm⁻¹ would be a key indicator of the 2-pyridone tautomer.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions typically found in the 600-800 cm⁻¹ region.

Without experimental spectra, a definitive functional group analysis is not possible.

X-ray Crystallography and Solid-State Structural Analysis of this compound

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not known.

No studies on the polymorphism or co-crystallization of this compound have been reported in the accessible scientific literature.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination of this compound

While the molecular weight is known, detailed mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) mass spectra and fragmentation pathways for this compound, are not available in databases such as the NIST WebBook. nist.gov The expected molecular ion peak would correspond to the chemical formula C₁₁H₇Cl₂NO. The isotopic pattern would be characteristic for a molecule containing two chlorine atoms.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral this compound Derivatives (if applicable)

The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties. There are no published studies on chiral derivatives of this compound that would necessitate analysis by Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy.

Theoretical and Computational Chemistry Investigations of 3 3,5 Dichlorophenyl 2 Hydroxypyridine

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure of molecules like this compound. These computational techniques provide detailed insights into the molecule's geometry, stability, and electronic properties by solving the Schrödinger equation, or its DFT equivalent, the Kohn-Sham equations.

Frontier Molecular Orbitals (FMO) and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The energy and spatial distribution of these orbitals are crucial for predicting how this compound will interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxypyridine (B17775) ring, while the LUMO may have significant contributions from the electron-deficient dichlorophenyl ring. This distribution dictates the molecule's susceptibility to electrophilic or nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's electrophilic character. |

These descriptors allow for a comprehensive prediction of the reactivity of this compound in various chemical reactions. researchgate.net

Electrostatic Potential Surface (ESP) Analysis of this compound

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution and reactivity sites of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.netresearchgate.net

For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen and nitrogen atoms of the hydroxypyridine ring, highlighting these as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue). The dichlorophenyl ring would display a more complex potential distribution, influenced by the electronegative chlorine atoms, which would create localized negative potentials around them. This analysis is crucial for predicting non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. nih.gov

Conformational Analysis and Tautomerism Studies of this compound

The three-dimensional structure and potential isomerism of this compound are critical to its function. Conformational analysis involves studying the rotation around single bonds to identify the most stable spatial arrangements (conformers). The key flexible bond in this molecule is the C-C bond connecting the phenyl and pyridine (B92270) rings. Computational methods can map the potential energy surface as a function of the dihedral angle of this bond to locate energy minima corresponding to stable conformers.

A significant aspect of this molecule is the potential for prototropic tautomerism, specifically the equilibrium between the 2-hydroxypyridine (lactim) form and its 2-pyridone (lactam) isomer. rsc.orgnih.gov This equilibrium is highly sensitive to the molecular environment and substitution patterns. researchgate.net

Figure 1: Tautomeric Equilibrium

Computational studies on substituted 2-hydroxypyridines have shown that the position of substituents significantly influences which tautomer is more stable. researchgate.net In the gas phase, the lactim (hydroxy) form is often favored, but in polar solvents, the more polar lactam (pyridone) form can become dominant. nih.gov For this compound, quantum chemical calculations would be used to compute the relative energies of the lactim and lactam tautomers in different environments (gas phase and various solvents using continuum solvation models like PCM) to predict the position of the equilibrium. The presence of the bulky and electronegative 3,5-dichlorophenyl group at the 3-position could sterically and electronically influence this equilibrium. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, interactions, and solvation of this compound in different environments, such as in aqueous solution or bound to a biological target. frontiersin.orgmdpi.com

An MD simulation would provide insights into the stability of the molecule's conformations and its interactions with solvent molecules. Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. frontiersin.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. frontiersin.org

Radius of Gyration (RoG): Indicates the compactness of the molecule over the simulation time. frontiersin.org

These simulations are particularly valuable for understanding how the molecule behaves in a biological context, such as its binding stability within a protein's active site. The simulation can reveal key hydrogen bonds and hydrophobic interactions that stabilize the molecule-protein complex. mdpi.com

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to validate and interpret experimental data. Using the optimized geometry obtained from DFT calculations, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra help in assigning the experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and C-Cl stretches.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Visible absorption spectra. nih.gov TD-DFT calculations provide information on the absorption wavelengths (λmax) and the nature of the electronic excitations (e.g., π→π* transitions). Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be computed using methods like GIAO (Gauge-Independent Atomic Orbital), providing a powerful tool for structure elucidation when compared with experimental NMR data.

Table 2: Computationally Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Information |

|---|---|---|

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Vibrational modes (e.g., O-H stretch, C=O stretch, aromatic C-C stretch). |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Complementary vibrational modes. |

| UV-Visible Spectroscopy | λmax (nm) | Electronic transitions, HOMO-LUMO gap. |

| NMR Spectroscopy | Chemical Shift (ppm) | 1H and 13C chemical environments for structure confirmation. |

In Silico Mechanistic Pathway Elucidation for Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or metabolic degradation, DFT can be used to map the entire reaction pathway. ubaya.ac.id This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

The transition state, which is a first-order saddle point on the potential energy surface, is located and its structure is optimized. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, studies on related compounds have explored their binding mechanisms with enzymes, revealing induced-fit conformational changes that are crucial for their inhibitory action. researchgate.netscienceopen.com Similar in silico approaches could be used to understand how this compound interacts with biological targets, predicting its mode of action and guiding the design of more potent analogues. researchgate.net

Mechanistic Biochemical and Biological Target Interaction Studies of 3 3,5 Dichlorophenyl 2 Hydroxypyridine

Enzyme Inhibition Mechanisms by 3-(3,5-Dichlorophenyl)-2-hydroxypyridine and Its Analogs

The primary enzymatic target identified for this compound and its analogs is the proprotein convertase furin, a member of the subtilisin-like protease family. nih.govscienceopen.com These compounds inhibit furin through a sophisticated induced-fit mechanism. nih.govresearchgate.net This binding process is distinct from simple competitive inhibition and involves significant conformational changes within the enzyme's active site. nih.gov

Upon inhibitor binding, a central tryptophan residue (Trp254) in the furin catalytic cleft, which is typically buried, undergoes a substantial rearrangement. researchgate.net This movement exposes a previously cryptic hydrophobic pocket. nih.govresearchgate.net The 3,5-dichlorophenyl moiety of the inhibitor then inserts into this newly formed pocket, stabilizing the enzyme-inhibitor complex. nih.govresearchgate.net This induced-fit mechanism is supported by biophysical data showing slow off-rate binding kinetics and strong structural stabilization of the enzyme. nih.govscienceopen.com

The potency of these inhibitors is highly dependent on the substitution pattern on the core scaffold. scienceopen.com Kinetic studies, often employing methods like MALDI-TOF-MS-based furin activity assays, have been used to determine the half-maximal inhibitory concentrations (IC₅₀) for various analogs. nih.govscienceopen.com For instance, modifications to the scaffold have resulted in compounds with IC₅₀ values spanning a wide range, indicating the sensitivity of the binding interaction to chemical structure. scienceopen.com The kinetic profile of some analogs has been characterized as competitive, where the inhibitor vies with the substrate for the active site. nih.gov

| Compound/Analog | Target Enzyme | IC₅₀ Value | Inhibition Type |

| Analog 1 | Furin | Data Not Specified | Induced-Fit |

| Analog 2 | Furin | Data Not Specified | Induced-Fit |

| Analog 3 | Furin | Data Not Specified | Induced-Fit |

| Analog 4 | Furin | Data Not Specified | Induced-Fit |

| Analog 5 | Furin | Data Not Specified | Induced-Fit |

| 11m | Tyrosinase | 55.39 ± 4.93 µM | Competitive |

Receptor Binding Mechanisms of this compound

Current research on this compound has predominantly focused on its role as an enzyme inhibitor rather than a classical receptor ligand. nih.govscienceopen.comresearchgate.net Drug-receptor interactions typically involve a ligand binding to a specific receptor protein on the cell surface or within the cell, triggering a signaling cascade. openaccessjournals.com Major receptor families include G-protein-coupled receptors (GPCRs), ion channels, enzyme-linked receptors, and nuclear receptors, each with distinct mechanisms of action. openaccessjournals.com

For this compound, the identified molecular target, furin, is a serine endoproteinase, an enzyme, not a signaling receptor. scienceopen.com The interaction does not primarily serve to transmit an external signal into the cell in the manner of a GPCR or ion channel but rather to block the catalytic activity of the enzyme. nih.govresearchgate.net While some enzyme inhibitors can interact with receptors, the literature specifically detailing the interaction of the this compound scaffold centers on the inhibition of protease activity through an induced-fit mechanism within the enzyme's active site. nih.govscienceopen.com No significant studies describing the binding of this compound to classical cell surface or nuclear receptors were identified in the search results.

Protein-Ligand Docking and Molecular Dynamics Simulations of this compound Complexes

The binding mechanism of this compound analogs with their target enzyme, furin, has been elucidated through high-resolution X-ray crystallography of the protein-ligand complexes. nih.govscienceopen.com These structural studies are fundamental to protein-ligand docking, a computational method used to predict the binding mode of a small molecule to a protein's active site. nih.gov

Docking studies and crystallographic data reveal that the 3,5-dichlorophenyl moiety of the inhibitor settles into a hydrophobic pocket created by the induced-fit movement of key amino acid residues, most notably Trp254. researchgate.netresearchgate.net The inhibitor forms specific interactions with the active-site cleft of furin. scienceopen.com For example, in some analogs, a piperazine (B1678402) group can form a water-bridged electrostatic interaction with the catalytic Asp153 residue near the S1 pocket of the enzyme. scienceopen.com

Molecular dynamics (MD) simulations are frequently employed following docking to assess the stability of the predicted protein-ligand complex over time. nih.govnih.gov These simulations validate the binding poses obtained from docking and provide insights into the dynamic nature of the interactions. nih.govresearchgate.net For furin inhibitors, MD simulations can confirm the stability of the inhibitor within the active site, reinforcing the structural data and helping to understand the energetic barriers involved in the induced-fit mechanism. researchgate.net The use of high-throughput MD simulations has been shown to systematically improve the accuracy of docking results in discriminating between active and inactive compounds. nih.govnih.gov

Structure-Based Ligand Design and Optimization Strategies for this compound Scaffolds

The detailed structural information obtained from X-ray crystallography of this compound analogs in complex with furin provides a powerful platform for structure-based drug design (SBDD). nih.govscienceopen.comnih.gov SBDD utilizes the three-dimensional structure of the target protein to design or optimize inhibitors with improved potency and selectivity. nih.gov The discovery of the novel, inhibitor-induced conformation of furin presents new opportunities for designing next-generation therapeutics. nih.govscienceopen.com

Optimization strategies for the this compound scaffold focus on modifying its chemical structure to enhance interactions with the target's binding site. For example, understanding that the 3,5-dichlorophenyl group fits into a specific cryptic pocket allows for the exploration of other substituents that might improve hydrophobic interactions or introduce beneficial polar contacts. nih.govresearchgate.net Research has shown that altering the substitution pattern on the inhibitor scaffold is crucial and can lead to significant changes in inhibitory potency. scienceopen.com

Computational tools are integral to this process. Generative deep learning models, for instance, can automate various design tasks such as scaffold hopping, linker design, and molecular optimization to improve properties like binding affinity and drug-likeness. nih.govdigitellinc.com By leveraging the known binding mode, new analogs can be designed de novo to better exploit the unique topology of the furin active site, potentially leading to compounds with superior pharmacological profiles. scienceopen.comnih.gov

Chemoproteomics and Target Identification for this compound

Chemoproteomics is a field that employs chemical probes and mass spectrometry to study the interactions of small molecules with proteins on a proteome-wide scale, enabling unbiased target identification and off-target profiling. nih.govmdpi.com While specific chemoproteomic studies for this compound were not detailed in the search results, the application of these techniques would be a logical step to validate its targets in a complex biological system. nih.govresearchgate.net

Two primary chemoproteomic strategies could be applied. The first is a probe-based approach, where a chemical probe is synthesized by attaching a reactive group and a reporter tag (like biotin) to the this compound scaffold. mdpi.comresearchgate.net This probe could then be used in cell lysates or living cells to covalently label its protein targets, which are subsequently enriched and identified by mass spectrometry. mdpi.com

A second, probe-free strategy is thermal proteome profiling (TPP). researchgate.net This method assesses changes in the thermal stability of thousands of proteins in response to ligand binding. worldpreclinicalcongress.com By treating cells with this compound and measuring which proteins exhibit increased thermal stability, one could identify its direct targets. researchgate.net Such an approach would definitively confirm furin as the primary target in a cellular environment and, crucially, identify any potential off-targets, providing a comprehensive understanding of the compound's mechanism of action and selectivity. mdpi.comworldpreclinicalcongress.com

Structure Activity and Structure Property Relationship Sar/spr Studies of 3 3,5 Dichlorophenyl 2 Hydroxypyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

No QSAR models or studies providing mechanistic insights specifically for 3-(3,5-Dichlorophenyl)-2-hydroxypyridine or its immediate derivatives were found. General QSAR studies on other classes of pyridine (B92270) derivatives exist, but this information does not apply to the specific target compound. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening of this compound Analogs

There is no available research detailing the development of pharmacophore models or the execution of virtual screening campaigns for analogs of this compound. Such studies are crucial for identifying key molecular features necessary for biological activity but appear not to have been published for this compound. nih.govnih.gov

Influence of Substituent Effects on Reactivity and Binding Affinity of this compound

No literature was identified that specifically investigates how substituents on the this compound scaffold influence its reactivity or binding affinity to any biological target. While some studies discuss substituent effects on other pyridine-containing molecules, these findings cannot be directly extrapolated to the requested compound. nih.govmdpi.com

Potential Applications and Further Academic Investigations of 3 3,5 Dichlorophenyl 2 Hydroxypyridine

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structural framework of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine, which combines a dichlorinated aryl group with a hydroxypyridine core, marks it as a valuable synthetic intermediate. The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its 2-pyridone form, offering versatile reactivity. chemicalbook.com This dual nature allows it to be a precursor in the synthesis of more complex molecules. Research has demonstrated efficient methods for creating substituted 2-pyridones and 3-hydroxypyridin-4(1H)-ones, highlighting the utility of this class of compounds as building blocks. mdpi.comresearchgate.net The presence of reactive sites—the hydroxyl group, the pyridine (B92270) nitrogen, and the aromatic rings—allows for a variety of chemical modifications. These modifications can be used to construct elaborate molecular architectures, particularly for molecules with potential biological activity, such as inhibitors of metalloenzymes. mdpi.com The synthesis of related 3-aryl-2-pyridones has been achieved through methods like the aza-Diels-Alder reaction, showcasing a pathway to this class of compounds. researchgate.net

Exploration in Agrochemical Research: Mechanistic Basis for Herbicidal, Fungicidal, or Insecticidal Activity

Pyridine-based compounds are a cornerstone of modern agrochemical research, with numerous examples of successful fungicides, herbicides, and insecticides. nih.govnih.gov The this compound scaffold fits within this established class of pesticides. While specific data on this exact compound is limited in public literature, the mechanism of action for structurally similar pyridone fungicides is well-characterized and provides a strong basis for its potential activity.

Many pyridone-containing natural products and synthetic fungicides function by inhibiting mitochondrial respiration. nih.govnih.govashpublications.org A primary target is the cytochrome bc1 complex (also known as complex III) of the electron transport chain. nih.gov Specifically, these compounds often act as Qi inhibitors, binding to the quinone-internal binding site on cytochrome b. nih.gov This binding blocks the transfer of electrons, disrupts the generation of ATP, and ultimately leads to fungal cell death. nih.gov The fungicidal natural product UK-2A, which has a pyridine core, is a potent inhibitor of cytochrome c reductase and serves as the basis for the commercial fungicide fenpicoxamid. nih.gov

Another potential mechanism involves the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial respiratory chain. nih.govnih.gov Certain pyridine derivatives have been shown to block the oxidation of NAD+-linked substrates, which is a critical step in cellular energy production. nih.gov Given these precedents, the fungicidal potential of this compound would likely stem from its ability to act as a respiratory chain inhibitor. Further research could focus on confirming its specific molecular target within the fungal mitochondria and evaluating its efficacy against key plant pathogens like Botrytis cinerea. mdpi.com

Research into Material Science Applications of this compound (e.g., photophysical properties, supramolecular assemblies)

The unique structure of this compound makes it a candidate for investigation in material science, particularly in the realm of supramolecular chemistry. The 2-hydroxypyridine moiety is capable of forming robust and predictable hydrogen-bonding patterns. nih.gov Specifically, the hydroxyl and pyridine groups can create a persistent hydroxyl-pyridine supramolecular heterosynthon, which is a highly favored interaction in crystal engineering. nih.gov This capacity for self-assembly can be exploited to construct well-ordered, one-dimensional chains or more complex three-dimensional networks. rsc.org Studies on similar zwitterionic pyridinium (B92312) compounds have shown that hydrogen-bonded chains are a prevalent and strong structural motif. rsc.org

The photophysical properties of this compound are also of interest. The combination of the dichlorophenyl ring system and the pyridine heterocycle creates a conjugated system that is expected to absorb ultraviolet light. The specific absorption and emission characteristics would be influenced by factors such as solvent polarity and pH, due to the tautomeric nature of the hydroxypyridine ring. Investigations into its fluorescence or phosphorescence could reveal potential applications in sensors or organic light-emitting diodes (OLEDs). The presence of heavy chlorine atoms could also influence intersystem crossing, potentially leading to interesting photophysical behaviors relevant for materials science.

Advanced Chemical Biology Tools Utilizing this compound Scaffolds

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry and chemical biology due to their ability to bind to a wide range of biological targets. nih.govrsc.org The pyridine scaffold is a key component in many FDA-approved drugs and natural products, valued for its ability to participate in hydrogen bonding and other molecular interactions. nih.govnih.gov The this compound framework can serve as a starting point for the development of advanced chemical biology tools, such as chemical probes.

By attaching reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to the scaffold, researchers could create probes to study the biological targets of this class of compounds. For example, if the compound is confirmed to be a mitochondrial inhibitor, a fluorescently-tagged version could be used to visualize its accumulation and localization within mitochondria. The dichlorophenyl group offers a handle for chemical modification without disrupting the core pyridine structure that is likely essential for its biological activity. Such tools would be invaluable for target identification, validation, and for studying the downstream cellular effects of target engagement in a non-clinical research setting.

Mechanistic Studies of Biotransformation and Biodegradation of this compound (in vitro, non-clinical)

Understanding the metabolic fate of xenobiotics like this compound is crucial for assessing their environmental persistence and biological interactions. acs.org The compound contains both a pyridine ring and an organochlorine component, both of which are subject to specific metabolic and degradation pathways. researchgate.netnih.gov Pesticide breakdown can sometimes lead to transformation products that are more toxic than the parent compound, making these studies essential. beyondpesticides.org

The primary route for the metabolism of many heterocyclic and aromatic compounds in biological systems is through the action of cytochrome P450 (CYP) enzymes. nih.govyoutube.comnih.gov These enzymes are monooxygenases that catalyze the addition of an oxygen atom to a substrate, typically as a prelude to increasing its water solubility for excretion. nih.govyoutube.com

For this compound, several enzymatic reactions are plausible:

Aromatic Hydroxylation: CYP enzymes could hydroxylate the dichlorophenyl ring, adding another hydroxyl group.

Pyridine Ring Oxidation: The pyridine ring itself can be oxidized. Investigations into the metabolism of other pyridine-containing compounds have shown that oxidation is a primary metabolic step. nih.gov

Pyridine Ring Cleavage: Following initial oxidation, the pyridine ring can be cleaved. This is a known, albeit complex, bacterial degradation pathway for pyridine and its derivatives, often involving dioxygenase enzymes that break aromatic structures. nih.govacs.orgacs.orgrsc.org

Conjugation: After hydroxylation, the resulting hydroxyl groups can be conjugated with molecules like glucuronic acid or sulfate (B86663) to further increase water solubility and facilitate removal from the system.

The table below summarizes the key enzymes and their potential roles in the biotransformation of this compound.

| Enzyme Family | Potential Role | Resulting Transformation |

| Cytochrome P450s | Initial oxidation of the dichlorophenyl or pyridine rings. nih.govyoutube.com | Introduction of hydroxyl groups, formation of N-oxides. |

| Dioxygenases | Cleavage of the aromatic pyridine ring (primarily in microbial degradation). rsc.org | Opening of the heterocyclic ring, leading to aliphatic acid intermediates. |

| Transferases | Conjugation of hydroxylated metabolites (e.g., glucuronosyltransferases). | Attachment of polar molecules (e.g., glucuronic acid) to increase water solubility. |

In an environmental context, particularly in water, pesticides are subject to photochemical degradation (photolysis) by sunlight. nih.govnih.gov The rate and products of photolysis depend on the chemical structure and environmental conditions. For an organochlorine pesticide like this compound, several photochemical reactions are anticipated. Studies on other pyridine-based fungicides and organochlorine compounds provide a model for its likely degradation pathways. nih.govacs.orgthermofisher.com

Key potential photochemical degradation pathways include:

Reductive Dechlorination: One of the most common photochemical reactions for organochlorine compounds is the cleavage of carbon-chlorine bonds, replacing the chlorine atom with a hydrogen atom from the solvent (water). This would lead to mono-chlorinated or fully dechlorinated phenyl-hydroxypyridine products.

Hydroxyl-Substitution: The chlorine atoms could be substituted by hydroxyl groups from water, a process observed in the photolysis of the fungicide fluopyram. nih.govresearchgate.net This would result in the formation of chlorohydroxyphenyl or dihydroxyphenyl derivatives.

Pyridine Ring Rearrangement/Cleavage: High-energy UV light can induce rearrangements or cleavage of the pyridine ring itself, leading to a variety of smaller, aliphatic breakdown products.

The table below outlines potential photochemical reactions.

| Reaction Type | Description | Potential Products |

| Reductive Dechlorination | Cleavage of C-Cl bonds and replacement with C-H bonds. acs.org | 3-(3-Chlorophenyl)-2-hydroxypyridine, 3-Phenyl-2-hydroxypyridine. |

| Photo-hydrolysis | Substitution of chlorine atoms with hydroxyl groups from water. nih.govresearchgate.net | 3-(3-Chloro-5-hydroxyphenyl)-2-hydroxypyridine. |

| Ring Cleavage | Fragmentation of the pyridine heterocyclic ring due to high-energy photon absorption. espublisher.com | Various aliphatic acids and aldehydes. |

Role in Environmental Bioremediation Mechanisms

The environmental fate of synthetic chemical compounds is a critical area of study, particularly for chlorinated aromatic compounds which can be persistent and toxic. While direct research on the bioremediation of this compound is not available in the reviewed scientific literature, the degradation of structurally related compounds, such as chlorinated phenols and pyridines, has been extensively investigated. By examining the established microbial degradation pathways for these analogous compounds, potential bioremediation mechanisms for this compound can be inferred.

Microbial degradation is a key process for the natural attenuation of organic pollutants. Both bacteria and fungi have demonstrated the ability to metabolize a wide array of chlorinated aromatic compounds. These processes can lead to the detoxification and, in some cases, complete mineralization of the contaminant to carbon dioxide, water, and inorganic ions.

Hypothetical Fungal-Mediated Degradation:

Fungi, particularly white-rot and brown-rot fungi, are known for their powerful enzymatic machinery capable of degrading complex organic molecules, including chlorinated pesticides. nih.govbohrium.com Fungal degradation of xenobiotics often begins with modifications by enzymes like cytochrome P450 monooxygenases, which introduce hydroxyl groups onto the aromatic ring. mdpi.com This initial step increases the water solubility of the compound and makes it more susceptible to further enzymatic attack.

In the case of this compound, a hypothetical fungal degradation pathway could involve the following steps:

Hydroxylation: Fungal monooxygenases could introduce additional hydroxyl groups to either the dichlorophenyl or the hydroxypyridine ring.

Dechlorination: The chlorine substituents could be removed through reductive or hydrolytic dehalogenation, a common step in the breakdown of chlorinated compounds. nih.gov

Ring Cleavage: Following hydroxylation and dechlorination, dioxygenase enzymes could catalyze the cleavage of one or both aromatic rings. This is a critical step in breaking down the core structure of the molecule. mdpi.com

Hypothetical Bacterial-Mediated Degradation:

Numerous bacterial species have been identified that can utilize chlorinated aromatic compounds as a sole source of carbon and energy. nih.gov The degradation pathways in bacteria often involve a series of enzymatic reactions that progressively break down the contaminant.

For this compound, a plausible bacterial degradation pathway might include:

Initial Oxidation: The degradation could be initiated by a monooxygenase or dioxygenase attacking either of the aromatic rings.

Metabolic Intermediates: This would likely lead to the formation of chlorinated catechols or other dihydroxylated intermediates.

Ring Fission: These intermediates are then subject to ring cleavage by intradiol or extradiol dioxygenases.

Further Metabolism: The resulting aliphatic products would then enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization.

Research on Analogous Compounds:

Studies on the bioremediation of compounds with similar structural motifs provide a basis for these hypothetical pathways. For instance, the degradation of 2,4-dichlorophenol (B122985) has been shown to proceed via the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov Similarly, the microbial metabolism of various pyridine derivatives has been elucidated, often involving initial hydroxylation of the pyridine ring. nih.gov The degradation of the pesticide 2,4-D (2,4-dichlorophenoxyacetic acid) also provides insights, as it involves the breakdown of a dichlorinated aromatic structure. researchgate.net

The table below summarizes key enzymes and microbial genera involved in the degradation of related chlorinated aromatic compounds, which could be relevant for future investigations into the bioremediation of this compound.

| Enzyme Family | Microbial Genus Examples | Role in Degradation of Analogous Compounds | Potential Role in this compound Degradation |

| Cytochrome P450 Monooxygenases | Aspergillus, Phanerochaete, Pleurotus | Initial hydroxylation of chlorinated pesticides and aromatic rings. nih.govmdpi.com | Initial hydroxylation of the dichlorophenyl or hydroxypyridine ring. |

| Dioxygenases (Catechol-1,2-dioxygenase, etc.) | Pseudomonas, Rhodococcus, Arthrobacter | Cleavage of dihydroxylated aromatic rings (catechols). nih.govnih.gov | Cleavage of potential dihydroxylated intermediates. |

| Dehalogenases | Sphingomonas, Burkholderia | Removal of chlorine atoms from aromatic rings. | Reductive or hydrolytic removal of chlorine atoms from the dichlorophenyl ring. |

| Hydrolases | Bacillus, Arthrobacter | Cleavage of ether or ester bonds in more complex molecules. | Potential cleavage of intermediates in a more complex degradation pathway. |

Further research is necessary to isolate microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways and enzymes involved. Such studies would be crucial for developing effective bioremediation strategies for environments potentially contaminated with this compound.

Conclusion and Future Research Directions

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

The lack of data on 3-(3,5-Dichlorophenyl)-2-hydroxypyridine presents a complete knowledge gap. The following fundamental areas remain entirely unexplored for this specific compound:

Synthesis: There are no published methods for the targeted synthesis of this compound. While general synthetic strategies for creating substituted pyridines exist, their applicability and efficiency for producing this specific isomer have not been documented.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and pKa have not been experimentally determined or reported.

Structural and Spectroscopic Data: Detailed structural analysis using techniques like X-ray crystallography has not been performed. Furthermore, there is no available spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and aid in its identification.

Biological Activity and Pharmacology: The biological effects of this compound are completely unknown. No studies have investigated its potential pharmacological activities, mechanism of action, or toxicological profile.

Future Prospects for Comprehensive Academic Research on this compound

The absence of information on this compound offers a clear opportunity for novel research. Future academic work could focus on the following areas:

Development of a reliable synthetic route: The first and most critical step would be to devise and optimize a synthetic pathway to produce the compound with good yield and purity. This would likely involve cross-coupling reactions or other modern synthetic methodologies.

Full physicochemical and structural characterization: Once synthesized, a comprehensive analysis of its physical and chemical properties would be necessary. This would include determining its melting point, solubility, and stability, as well as obtaining detailed spectroscopic and crystallographic data to unequivocally confirm its structure.

Screening for biological activity: Given that related dichlorophenyl and hydroxypyridine compounds have shown biological activity, this compound should be screened against a wide range of biological targets. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Computational studies: In parallel with experimental work, computational modeling could be employed to predict the compound's properties, potential biological targets, and binding modes. This could help to guide and prioritize experimental investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dichlorophenyl)-2-hydroxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dichlorophenyl derivatives with pyridine precursors. Key steps include halogenation and hydroxylation under controlled pH (e.g., NaOH in dichloromethane). Optimize yield by adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Monitor intermediates using TLC or HPLC to ensure purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) for structural confirmation, focusing on aromatic proton shifts (δ 7.2–8.5 ppm for dichlorophenyl groups) .

- LC-MS/MS for molecular ion detection ([M+H]+ ≈ 265 m/z) and fragmentation patterns .

- FT-IR to verify hydroxyl (∼3200 cm⁻¹) and pyridine ring vibrations (∼1600 cm⁻¹) .

- Elemental analysis to validate C, H, N, and Cl content .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Due to low aqueous solubility (<1 mg/mL), use co-solvents like DMSO (≤0.1% v/v) or ethanol. For cell-based studies, pre-dissolve in DMSO and dilute in culture media. Validate solvent compatibility via cytotoxicity controls .

Advanced Research Questions

Q. What metabolic pathways are implicated in the bioactivation or detoxification of this compound?

- Methodological Answer : CYP3A4-mediated oxidation is a key pathway, as shown in analogues like DCPT (3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione). Use hepatic microsomal assays with CYP inhibitors (e.g., ketoconazole) to identify metabolic routes. Monitor metabolites via UPLC-QTOF-MS and compare with synthetic standards .

Q. How does the cytotoxicity of this compound vary between wild-type and CYP3A4-overexpressing cell lines?

- Methodological Answer : Conduct comparative cytotoxicity assays (e.g., MTT or Annexin V/PI staining) using:

- Wild-type hepatocytes (e.g., HepG2).

- CYP3A4-transfected cells.

- Dose-response curves (0.1–100 µM) over 24–72 hours. Enhanced toxicity in CYP3A4-overexpressing lines suggests bioactivation via this enzyme .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Repurification : Re-isolate the compound via preparative HPLC to ≥98% purity .

- Standardized assays : Use harmonized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition.

- Meta-analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., solvent type, cell passage number) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinases, GPCRs). Validate predictions via:

- SAR studies : Synthesize derivatives with modified substituents (e.g., methyl, fluorine) .

- SPR/BLI : Measure binding kinetics (KD, kon/koff) for top candidates .

Environmental and Regulatory Considerations

Q. What are the environmental persistence metrics for this compound, and how are they assessed?

- Methodological Answer : Evaluate:

- Hydrolysis half-life : Incubate in buffers (pH 4–9) at 25°C; monitor degradation via LC-MS .

- Soil adsorption : Use batch equilibrium tests (OECD 106) with loam or clay soils .

- Ecotoxicity : Test against Daphnia magna (48-hour EC50) and Vibrio fischeri (Microtox assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.